molecular formula C9H11FO2 B6322552 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene CAS No. 2586126-48-7

2-Fluoro-1-(methoxymethoxy)-4-methylbenzene

Cat. No. B6322552
CAS RN: 2586126-48-7
M. Wt: 170.18 g/mol
InChI Key: YOACCGXATHKBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-(methoxymethoxy)-4-methylbenzene, otherwise known as 2-FMB, is a chemical compound that is found in many different industrial and scientific applications. It is a versatile compound that has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of polymers and in the synthesis of new materials.

Mechanism of Action

The mechanism of action of 2-FMB is not yet fully understood. However, it is believed to act as an electron-withdrawing group, which can be used to alter the reactivity of organic molecules. It can also be used to alter the reactivity of other functional groups.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-FMB are not yet fully understood. However, it is believed to act as an electron-withdrawing group, which can be used to alter the reactivity of organic molecules. It is also believed to have antioxidant activity, which can be beneficial in preventing oxidative damage.

Advantages and Limitations for Lab Experiments

2-FMB has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. It is also relatively inexpensive, which makes it a cost-effective choice for laboratory experiments. However, it is important to note that 2-FMB is a highly reactive compound, so it is important to take the necessary safety precautions when working with it.

Future Directions

The future of 2-FMB is promising. It is expected to be used in a wide variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also expected to be used in the production of polymers and in the synthesis of new materials. Additionally, it is expected to be used in the synthesis of new heterocyclic compounds for use in drug discovery. Finally, it is expected to be used in the development of new catalysts and reagents for chemical synthesis.

Synthesis Methods

2-FMB can be synthesized by a variety of methods. The most common method is the Friedel-Crafts alkylation of 2-methoxy-4-methylbenzene with fluoroacetic acid. This method yields a high yield and is relatively simple to perform. Other methods include the reaction of 2-methoxy-4-methylbenzene with fluoroacetic anhydride, the reaction of 2-methoxy-4-methylbenzene with fluoroacetonitrile, and the reaction of 2-methoxy-4-methylbenzene with fluoroacetamide.

Scientific Research Applications

2-FMB is used in a wide variety of scientific research applications. It is used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of polymers and in the synthesis of new materials. It has also been used in the synthesis of new heterocyclic compounds for use in drug discovery.

properties

IUPAC Name

2-fluoro-1-(methoxymethoxy)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-7-3-4-9(8(10)5-7)12-6-11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOACCGXATHKBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCOC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-(methoxymethoxy)-4-methylbenzene

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